Author: BenchChem Technical Support Team. Date: January 2026
Introduction
1.1 Chemical Identity and Significance of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride
2,3-Dihydro-benzofuran-7-ylamine hydrochloride is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a dihydrobenzofuran core coupled with an aromatic amine, is a key building block in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to pharmaceutical processing. The molecular formula for the free base is C₈H₉NO with a molecular weight of 135.16 g/mol .[1] The hydrochloride salt has the formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .
1.2 Analytical Imperatives in Drug Development: The Role of Spectroscopic Characterization
In the pharmaceutical industry, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control.[2][3][4] Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of these molecules.[3] FTIR provides a molecular fingerprint based on vibrational modes of functional groups, while MS offers precise information about the molecular weight and fragmentation patterns, which aids in structural elucidation.[2]
1.3 Scope and Objectives of this Guide
This technical guide provides a comprehensive overview of the FTIR and mass spectrometry analysis of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the theoretical basis for the expected spectroscopic behavior of this molecule, present detailed experimental protocols, and offer insights into data interpretation. The objective is to equip the reader with the necessary knowledge to perform and interpret these analyses accurately and confidently.
Physicochemical Properties and Structural Elucidation
2.1 Molecular Structure and Functional Groups
The structure of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride comprises a bicyclic system with a fused benzene and a dihydrofuran ring. The primary amine group at the 7-position of the benzofuran ring is protonated in the hydrochloride salt form. Key functional groups include:
-
Aromatic C-H bonds: Present on the benzene ring.
-
Aliphatic C-H bonds: Found on the dihydrofuran ring.
-
C-O-C ether linkage: Within the dihydrofuran ring.
-
Primary aromatic amine (as a hydrochloride salt): The -NH₃⁺ group attached to the benzene ring.
-
C-N bond: Linking the amine to the aromatic ring.
2.2 Expected Spectroscopic Behavior: A Theoretical Overview
2.2.1 Predicted FTIR Absorptions
Based on its functional groups, the following characteristic infrared absorptions are anticipated for 2,3-Dihydro-benzofuran-7-ylamine hydrochloride:
-
N-H stretching: As a primary amine salt, a broad absorption is expected in the 2800-3200 cm⁻¹ region due to the stretching vibrations of the -NH₃⁺ group. This often overlaps with C-H stretching bands.
-
Aromatic C-H stretching: Look for peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: These will appear just below 3000 cm⁻¹.[5]
-
N-H bending: An absorption around 1600 cm⁻¹ is characteristic of the scissoring vibration of the -NH₃⁺ group.[6]
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: For aromatic amines, this typically appears as a strong band in the 1250-1335 cm⁻¹ region.[6]
-
C-O-C stretching: Asymmetric and symmetric stretching of the ether group will result in strong absorptions in the 1000-1300 cm⁻¹ range.
2.2.2 Predicted Mass Spectrometry Fragmentation
In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule of the free base, [M+H]⁺, is expected to be the most prominent ion. The molecular weight of the free base is 135.16 g/mol , so the expected m/z for the [M+H]⁺ ion would be approximately 136.1. Subsequent fragmentation (MS/MS) could involve the loss of small neutral molecules or radical species, providing further structural information. Common fragmentation pathways for related benzofuran structures often involve cleavages of the dihydrofuran ring.[7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
3.1 The "Why": Causality Behind FTIR as a Primary Identification Tool
FTIR spectroscopy is a rapid, non-destructive, and highly specific technique for identifying functional groups within a molecule. For a compound like 2,3-Dihydro-benzofuran-7-ylamine hydrochloride, FTIR is an excellent first-line analytical tool to confirm the presence of the key amine, ether, and aromatic functionalities. It serves as a quick and reliable method for identity confirmation against a known standard.
3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a popular sampling technique for powdered solids as it requires minimal to no sample preparation.[10][11][12]
3.2.1 Instrument and Accessory Selection
3.2.2 Sample Preparation: The Hydrochloride Salt Challenge
The hydrochloride salt is typically a crystalline solid. A small amount of the powder is placed directly onto the ATR crystal. It is crucial to ensure good contact between the sample and the crystal surface by applying consistent pressure using the ATR's pressure clamp. This minimizes spectral artifacts and ensures good signal-to-noise.
3.2.3 Step-by-Step Data Acquisition Protocol
-
Background Scan: With a clean ATR crystal, a background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbances of the ATR crystal.
-
Sample Placement: A small, representative sample of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride powder is placed on the crystal.
-
Apply Pressure: The pressure arm is engaged to ensure firm and uniform contact.
-
Sample Scan: The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. An ATR correction may also be applied using the instrument's software.[13]
-
Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.
3.3 Data Interpretation: Decoding the Spectrum
3.3.1 Table of Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2980-2850 | Aliphatic C-H Stretch | Medium |
| ~3200-2800 | N-H Stretch (-NH₃⁺) | Broad, Strong |
| ~1620-1580 | N-H Bend (-NH₃⁺) & Aromatic C=C Stretch | Medium-Strong |
| ~1500-1400 | Aromatic C=C Stretch | Medium |
| ~1335-1250 | Aromatic C-N Stretch | Strong |
| ~1250-1020 | C-O-C Ether Stretch | Strong |
| ~910-665 | N-H Wag (out-of-plane) | Broad, Strong |
Note: The exact positions of these peaks can be influenced by the solid-state packing of the hydrochloride salt.
3.3.2 Analysis of the Fingerprint and Functional Group Regions
-
Functional Group Region (4000-1500 cm⁻¹): This region will be dominated by the broad N-H stretching from the ammonium salt, superimposed with the sharper aromatic and aliphatic C-H stretches.
-
Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of information from bending vibrations and skeletal modes that are unique to the molecule. The strong C-N and C-O-C stretching bands are key identifiers in this region.
3.4 Workflow Diagram: FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of a powdered solid.
Mass Spectrometry (MS) Analysis
4.1 The "Why": Rationale for Mass Spectrometry in Purity and Structural Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.[2] For a pharmaceutical intermediate, MS is critical for confirming the identity and assessing the purity of the synthesized material.
4.2 Experimental Protocol: Electrospray Ionization (ESI)-MS
Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for analyzing the hydrochloride salt of an amine.[14] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source.
4.2.1 Instrument and Ionization Source Selection
-
Instrument: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: An electrospray ionization (ESI) source operating in positive ion mode.
4.2.2 Sample Preparation and Infusion
The hydrochloride salt form can sometimes suppress the ESI signal.[15][16] Therefore, it is often beneficial to prepare the sample in a way that promotes the formation of the protonated free base.
-
Solvent System: A typical solvent system is 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the amine remains protonated.
-
Concentration: A dilute solution (e.g., 1-10 µg/mL) is prepared.
-
Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
4.2.3 Step-by-Step Data Acquisition Protocol (Full Scan and MS/MS)
-
Instrument Calibration: The mass spectrometer is calibrated using a known standard.
-
Tuning: The ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature) are optimized to maximize the signal of the target analyte.[17]
-
Full Scan Acquisition: A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion.
-
MS/MS Acquisition: The protonated molecular ion (m/z ~136.1) is selected as the precursor ion. Collision-induced dissociation (CID) is then used to fragment the precursor ion, and a product ion spectrum (MS/MS) is acquired.
4.3 Data Interpretation: Unraveling the Mass Spectrum
4.3.1 Determination of the Molecular Ion Peak ([M+H]⁺)
In the full scan spectrum, the base peak should correspond to the protonated molecule of the free base, [C₈H₉NO + H]⁺, with an m/z of approximately 136.1.
4.3.2 Table of Major Fragment Ions and Proposed Structures
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| ~136.1 | [Fragment A] | [Loss of CH₂O] |
| ~136.1 | [Fragment B] | [Loss of C₂H₄O] |
Note: The exact fragments would need to be determined experimentally.
4.3.3 Proposed Fragmentation Pathway Diagram
A detailed fragmentation pathway would be constructed based on the experimentally observed MS/MS spectrum. This would involve proposing structures for the major fragment ions and rationalizing their formation from the precursor ion.
4.4 Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for ESI-MS and MS/MS analysis.
Integrated Spectroscopic Analysis: A Holistic Approach
5.1 Correlating FTIR and MS Data for Unambiguous Identification
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The FTIR spectrum confirms the presence of the key functional groups (amine, ether, aromatic ring), while the mass spectrum provides the exact molecular weight and structural information through fragmentation. Together, they provide a highly confident and unambiguous identification of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride.
5.2 Common Pitfalls and Troubleshooting
5.2.1 FTIR:
-
Sample Moisture: Broad water peaks can obscure the N-H and O-H stretching regions. Ensure the sample is dry.
-
Baseline Correction: A sloping baseline can result from poor sample-crystal contact. Re-apply the sample and ensure adequate pressure.
-
Crystal Contamination: Ghost peaks from previous samples can appear. Thoroughly clean the ATR crystal between measurements.
5.2.2 MS:
-
In-source Fragmentation: If the cone voltage is too high, fragmentation can occur in the source, leading to a diminished molecular ion peak. Optimize the cone voltage to minimize this effect.
-
Salt Effects: High salt concentrations can lead to signal suppression and the formation of adducts (e.g., [M+Na]⁺).[15][16] Prepare samples in a suitable solvent system with a low concentration of the analyte.
5.3 Logical Flow Diagram: Integrated Analysis
Caption: Logical flow for integrated spectroscopic analysis.
Conclusion: Best Practices and Future Directions
The combined use of FTIR and mass spectrometry provides a robust and reliable analytical workflow for the characterization of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride. Adherence to the detailed protocols and an understanding of the potential pitfalls outlined in this guide will ensure accurate and reproducible results. Future work could involve the development of quantitative methods using these techniques and the application of more advanced techniques like 2D NMR for complete structural elucidation and the characterization of any potential impurities.
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